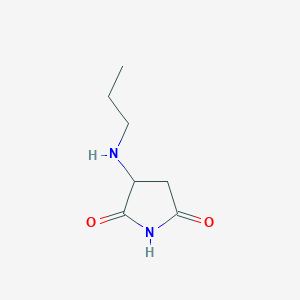

3-(Propylamino)pyrrolidine-2,5-dione

CAS No.: 474766-30-8

Cat. No.: VC7660113

Molecular Formula: C7H12N2O2

Molecular Weight: 156.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474766-30-8 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.185 |

| IUPAC Name | 3-(propylamino)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11) |

| Standard InChI Key | ISCOKDCBGVPLPL-UHFFFAOYSA-N |

| SMILES | CCCNC1CC(=O)NC1=O |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The pyrrolidine ring adopts a non-planar conformation due to its saturated nature, with the propylamino substituent introducing steric and electronic effects. Key structural features include:

-

Ring substituents: Ketone groups at C2 and C5, and an (R)-configured propylamino group at C3.

-

Chirality: The stereocenter at C3 dictates the compound’s enantiomeric properties. The (R)-configuration is confirmed by its InChI string (InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11)/t5-/m1/s1) .

Table 1: Structural Descriptors of 3-(Propylamino)pyrrolidine-2,5-dione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ | |

| Molecular Weight | 156.18 g/mol | |

| XLogP3 | -0.4 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 3 |

3D Conformational Analysis

Computational models predict that the propylamino side chain adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric hindrance. The ketone groups participate in intramolecular hydrogen bonding with the amine group, stabilizing the molecule’s geometry .

Physicochemical Properties

The compound’s physicochemical profile, derived from PubChem computations, reveals insights into its solubility, stability, and reactivity:

-

Solubility: The presence of two ketones and an amine group suggests moderate solubility in polar solvents (e.g., water, ethanol), though experimental data are lacking.

-

Thermal Stability: No melting or boiling point data exist, but analogous pyrrolidine-2,5-diones typically decompose above 200°C.

-

Acid-Base Behavior: The amine group (pKa ≈ 10–11) can protonate under acidic conditions, enhancing water solubility.

Table 2: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Exact Mass | 156.089877630 Da | PubChem 2.1 |

| Topological Polar SA | 49.4 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 11 | PubChem 2.1 |

Synthesis and Analytical Characterization

Synthetic Routes

While no documented synthesis exists for 3-(propylamino)pyrrolidine-2,5-dione, plausible pathways include:

-

Cyclization of N-Propylglutamic Acid: Heating N-propylglutamic acid under dehydrating conditions could yield the pyrrolidine-2,5-dione core.

-

Amination of Pyrrolidine-2,5-dione: Nucleophilic substitution at C3 using propylamine in the presence of a Lewis acid catalyst.

Analytical Techniques

-

Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 156.09 .

-

NMR Spectroscopy: NMR would reveal signals for the propyl chain (δ 0.9–1.6 ppm) and ring protons (δ 3.0–4.5 ppm).

-

X-ray Crystallography: Unavailable but essential for absolute stereochemical confirmation.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Pyrrolidine-2,5-diones

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to access both (R)- and (S)-isomers.

-

Biological Screening: Evaluate affinity for neurological targets (e.g., NMDA receptors).

-

ADMET Profiling: Assess pharmacokinetics and toxicity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume